molecular formula C6H11NO2 B2669980 (7S)-7-Methyl-2,5-dioxa-8-azaspiro[3.4]octane CAS No. 1556097-28-9

(7S)-7-Methyl-2,5-dioxa-8-azaspiro[3.4]octane

Cat. No. B2669980
CAS RN: 1556097-28-9
M. Wt: 129.159
InChI Key: NMEFMCNLHJBILB-YFKPBYRVSA-N
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Description

(7S)-7-Methyl-2,5-dioxa-8-azaspiro[3.4]octane, commonly known as spirooxazine, is a heterocyclic organic compound with potential applications in scientific research. It is a spiropyran derivative that exhibits photochromic properties, meaning it can undergo reversible color changes upon exposure to light. Spirooxazine has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in lab experiments.

Scientific Research Applications

Synthesis and Chemical Applications

New Synthesis Methods : Research demonstrates an efficient procedure for transforming derivatives related to “(7S)-7-Methyl-2,5-dioxa-8-azaspiro[3.4]octane” for the synthesis of natural compounds with antitumor activity, highlighting its role as a building block in organic synthesis (Shklyaruck, 2015).

Dipeptide Synthons : Another study presents the synthesis of dipeptide synthons derived from “this compound,” showcasing its application in peptide synthesis (Suter et al., 2000).

Cycloaddition Reactions : Research into the cycloaddition reactions of “this compound” derivatives reveals their potential as cysteine protease inhibitors, indicating their importance in the development of biological activity molecules (Nakamura et al., 2003).

Medicinal Chemistry and Drug Discovery

Drug Discovery Modules : A study discusses the synthesis of novel thia/oxa-azaspiro[3.4]octanes as multifunctional and structurally diverse modules for drug discovery, underscoring the versatility of spirocyclic compounds in medicinal chemistry (Li et al., 2013).

Nicotinic Acetylcholine Receptor Agonists : Another significant application is the development of silent agonists for α7 nicotinic acetylcholine receptors based on the spirocyclic quinuclidine-Δ2-isoxazoline scaffold derived from “this compound,” which could have implications for neurological disorders treatment (Quadri et al., 2017).

Materials Chemistry

Corrosion Inhibition : The study of spirocyclopropane derivatives, including those related to “this compound,” for mild steel protection in acidic environments demonstrates the compound's potential in corrosion inhibition, contributing to the field of materials chemistry (Chafiq et al., 2020).

Environmental and Polymer Science

Water-soluble Carcinogenic Dye Removal : A calix[4]arene-based polymer incorporating a derivative of “this compound” has shown high efficiency in removing water-soluble carcinogenic azo dyes, highlighting its application in environmental cleanup and polymer science (Akceylan et al., 2009).

properties

IUPAC Name

(7S)-7-methyl-2,5-dioxa-8-azaspiro[3.4]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-5-2-9-6(7-5)3-8-4-6/h5,7H,2-4H2,1H3/t5-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMEFMCNLHJBILB-YFKPBYRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2(N1)COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1COC2(N1)COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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